(R)-SKF 38393 hydrochloride

Dopamine Receptor Binding Receptor Selectivity Affinity Profiling

Researchers requiring a selective, partial-efficacy D1/D5 probe face supply inconsistency and enantiomeric impurity. (±)-SKF-38393 hydrochloride (CAS 62717-42-4) is the established D1/D5 partial agonist reference standard, offering a defined partial-efficacy profile distinct from full agonists like dihydrexidine-critical for avoiding receptor desensitization or toxicity in D1-signaling studies. • High D1/D2 selectivity ratio; IC50 ~110 nM for D1DR in cAMP assays. • Enantiomerically verified racemate; active (R)-(+)-isomer validated. • Supplied ≥98% (HPLC) purity with full analytical documentation for reproducible results.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 62717-42-4
Cat. No. B1682073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-SKF 38393 hydrochloride
CAS62717-42-4
Synonyms1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
R-SK and F 38393
RSK and F 38393
SK and F 38393
SK and F-38393
SK and F38393
SKF 38393
SKF 38393 A
SKF 38393-A
SKF 38393A
SKF-38393
SKF38393
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
InChIKeyYEWHJCLOUYPAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>43.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride (CAS 62717-42-4): Core Research-Grade Dopamine D1/D5 Partial Agonist


5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride (CAS 62717-42-4), commonly known as (±)-SKF-38393 hydrochloride, is a synthetic benzazepine derivative and a selective, high-affinity partial agonist for dopamine D1-like receptors (D1 and D5) [1]. It is a foundational research tool used to probe D1 receptor-mediated signaling and behavior, characterized by its distinct partial agonist efficacy profile that differentiates it from full D1 agonists .

Substitution Risks for 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride: Why Other D1 Agonists Are Not Direct Replacements


Indiscriminate substitution among dopamine D1 receptor agonists is scientifically unsound due to significant differences in intrinsic efficacy (partial vs. full agonism), which dictate functional and behavioral outcomes. For example, the full agonists dihydrexidine (DHX) and A-68930 stimulate adenylyl cyclase to a much greater extent than the partial agonist (±)-SKF-38393 [1]. This difference in biochemical intrinsic activity translates to divergent therapeutic profiles, with full agonists demonstrating antiparkinsonian effects in primate models where (±)-SKF-38393 is ineffective [2]. Furthermore, stereochemistry is critical; the (R)-(+)-enantiomer of SKF-38393 is the active isomer, rendering racemic or enantiomerically impure material a potential source of experimental variability . Therefore, (±)-SKF-38393 serves a specific, non-redundant role as a high-selectivity, partial-efficacy probe.

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride (CAS 62717-42-4): Quantitative Differentiation from In-Class Analogs


Superior Selectivity Profile: >100-Fold Discrimination Against D2 Receptors vs. Closer Analogs

Compared to other benzazepine-based D1 agonists like SKF-81297 (Ki D1 = 1.9 nM), (±)-SKF-38393 exhibits a highly favorable D1/D2 selectivity ratio. While SKF-81297 is also a selective D1-like agonist, (±)-SKF-38393's binding profile is exceptionally well-defined, with a Ki of ~1 nM for D1 receptors and ~150 nM for D2 receptors, a 150-fold difference . This contrasts with some other D1 agonists that have a narrower selectivity window or less thoroughly characterized cross-reactivity profiles.

Dopamine Receptor Binding Receptor Selectivity Affinity Profiling

Defined Partial Agonist Efficacy in cAMP Signaling Contrasts with Full Agonists Dihydrexidine and A-68930

In functional assays using postmortem human caudate tissue, (±)-SKF-38393 acts as a partial agonist for stimulating adenylyl cyclase, achieving a submaximal response relative to dopamine. In contrast, D1 agonists such as dihydrexidine (DHX) and A-68930 function as full agonists, stimulating the enzyme to levels comparable to or exceeding dopamine [1]. The partial efficacy of SKF-82958 is also noted to be greater than that of (±)-SKF-38393 [1].

Signal Transduction cAMP Assay Functional Selectivity

Lack of Effect on Cue-Induced Cocaine-Seeking Behavior Differentiates Partial from Full Agonist SKF-81297

In a rat model of cocaine addiction, the effects of the D1 partial agonist (±)-SKF-38393 were directly compared to the full agonist SKF-81297. While SKF-81297 (0-3.0 mg/kg) dose-dependently attenuated cue-induced reinstatement of cocaine-seeking behavior, (±)-SKF-38393 (0-3.0 mg/kg) had no significant effect [1]. Furthermore, SKF-81297 independently reinstated responding at low doses, an effect not observed with (±)-SKF-38393 [1].

Behavioral Pharmacology Addiction Research In Vivo Efficacy

Enantiomer-Specific Activity: The (R)-(+)-Isomer is the Active Pharmacophore

The biological activity of (±)-SKF-38393 resides almost exclusively in the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is significantly less active or inactive at D1 receptors . This is a critical consideration when comparing this racemic mixture to enantiomerically pure compounds like (R)-(+)-SKF-38393 (CAS 81702-42-3) or when interpreting data from studies using the racemate.

Stereochemistry Structure-Activity Relationship Chiral Resolution

Inefficacy in MPTP Primate Model of Parkinson's Disease Contrasts with Full D1 Agonists

In the MPTP-treated primate model of Parkinson's disease, the partial agonist (±)-SKF-38393 was found to be ineffective in reversing parkinsonian symptoms. This contrasts with full D1 agonists such as dihydrexidine (DHX) and A-68930, which have demonstrated robust antiparkinsonian effects in the same model [1].

Parkinson's Disease Models In Vivo Pharmacology Therapeutic Development

Optimal Research Applications for 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride


In Vitro Functional Studies Requiring a High-Selectivity, Partial-Efficacy D1 Probe

As demonstrated by its high D1/D2 selectivity ratio and partial agonist activity in cAMP assays , (±)-SKF-38393 is ideal for in vitro experiments designed to dissect D1-specific signaling pathways (e.g., cAMP, calcium mobilization) without triggering maximal receptor activation. This is particularly useful in cell lines with high receptor expression where a full agonist might cause desensitization or toxicity.

Behavioral Pharmacology Research into D1 Receptor Function in Drug Addiction and Cognition

The contrasting behavioral effects of (±)-SKF-38393 versus full agonists like SKF-81297 in reinstatement models [1] make it a key tool for investigating the specific role of partial D1 receptor activation in addiction and cognition. Its inability to independently reinstate drug-seeking behavior allows researchers to study D1 receptor contributions without the confounding factor of reward-related effects.

Studies Requiring a Well-Characterized Reference Standard for D1 Receptor Binding

The extensive literature on its binding affinity (Ki values for D1, D5, D2, D3, D4) and functional activity establishes (±)-SKF-38393 as a robust reference compound. It is routinely used to validate new D1 receptor ligands, calibrate assay systems, and ensure experimental reproducibility across different laboratories and studies.

Mechanistic Studies of D1 Receptor-Mediated Neurotransmitter Release

The established activity of (±)-SKF-38393 in modulating the release of other neurotransmitters, such as glutamate in the hippocampus [2] and dopamine in the striatum, makes it a valuable tool for ex vivo and in vivo microdialysis studies. Its partial agonist profile allows for the investigation of how submaximal D1 receptor activation influences complex neural circuit dynamics.

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